Propan-2-yl 2-[4-[(2-ethylazetidin-1-yl)methyl]-3,5-dimethylpyrazol-1-yl]acetate
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Overview
Description
Propan-2-yl 2-[4-[(2-ethylazetidin-1-yl)methyl]-3,5-dimethylpyrazol-1-yl]acetate is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, an azetidine moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[4-[(2-ethylazetidin-1-yl)methyl]-3,5-dimethylpyrazol-1-yl]acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions, where an appropriate azetidine precursor reacts with a halogenated intermediate.
Esterification: The final step involves esterification, where the carboxylic acid group is reacted with isopropanol in the presence of an acid catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the azetidine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or reduce any double bonds present in the structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, Propan-2-yl 2-[4-[(2-ethylazetidin-1-yl)methyl]-3,5-dimethylpyrazol-1-yl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its potential to interact with specific enzymes or receptors could lead to the development of new therapeutic agents.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[4-[(2-ethylazetidin-1-yl)methyl]-3,5-dimethylpyrazol-1-yl]acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The pyrazole ring and azetidine moiety could play crucial roles in binding to these targets, while the ester group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-[4-(methylamino)-3,5-dimethylpyrazol-1-yl]acetate: Similar structure but with a methylamino group instead of the azetidine moiety.
Propan-2-yl 2-[4-(ethylamino)-3,5-dimethylpyrazol-1-yl]acetate: Similar structure but with an ethylamino group.
Uniqueness
Propan-2-yl 2-[4-[(2-ethylazetidin-1-yl)methyl]-3,5-dimethylpyrazol-1-yl]acetate is unique due to the presence of the azetidine ring, which can impart different chemical and biological properties compared to its analogs. This structural feature might enhance its binding affinity to certain biological targets or alter its reactivity in chemical processes.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
propan-2-yl 2-[4-[(2-ethylazetidin-1-yl)methyl]-3,5-dimethylpyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-6-14-7-8-18(14)9-15-12(4)17-19(13(15)5)10-16(20)21-11(2)3/h11,14H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXIYDDYCQJDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN1CC2=C(N(N=C2C)CC(=O)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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